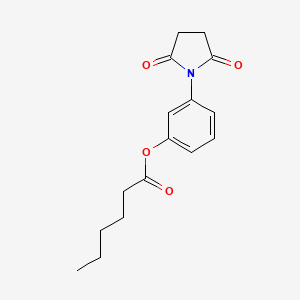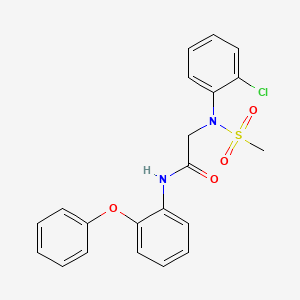![molecular formula C21H26ClN3O4S B12484524 N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide](/img/structure/B12484524.png)
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes a methanesulfonamide group, a phenylpiperazine moiety, and a chloromethoxyphenyl group. Its molecular formula is C22H28ClN3O4S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide typically involves multiple steps. One common route includes the following steps:
Formation of the phenylpiperazine intermediate: This involves the reaction of piperazine with a phenyl halide under basic conditions.
Introduction of the methanesulfonamide group: This step involves the reaction of the phenylpiperazine intermediate with methanesulfonyl chloride in the presence of a base.
Attachment of the chloromethoxyphenyl group: This final step involves the reaction of the intermediate with 5-chloro-2-methoxyphenyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated systems and continuous flow reactors to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(5-chloro-2-methoxyphenyl)-3-(5-methyl-2-(4-tolylazo)phenyl)urea
- 1-(5-chloro-2-methoxyphenyl)-3-(2,4-dimethoxyphenyl)urea
Uniqueness
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research fields.
Propiedades
Fórmula molecular |
C21H26ClN3O4S |
|---|---|
Peso molecular |
452.0 g/mol |
Nombre IUPAC |
N-(5-chloro-2-methoxyphenyl)-N-[1-oxo-1-(4-phenylpiperazin-1-yl)propan-2-yl]methanesulfonamide |
InChI |
InChI=1S/C21H26ClN3O4S/c1-16(25(30(3,27)28)19-15-17(22)9-10-20(19)29-2)21(26)24-13-11-23(12-14-24)18-7-5-4-6-8-18/h4-10,15-16H,11-14H2,1-3H3 |
Clave InChI |
NSVRYBHPDNWOPB-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N1CCN(CC1)C2=CC=CC=C2)N(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)butanamide](/img/structure/B12484445.png)


![2-{[4-Methoxy-3-(morpholin-4-ylmethyl)benzyl]amino}-2-methylpropan-1-ol](/img/structure/B12484468.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12484474.png)
![N~2~-(2-chlorophenyl)-N-[3-(morpholin-4-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12484480.png)

![ethyl 4-[(E)-1H-imidazol-2-yldiazenyl]benzoate](/img/structure/B12484485.png)
![Propyl 2-(morpholin-4-yl)-5-({[4-(propan-2-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12484490.png)

![N-[(5-methylfuran-2-yl)methyl]-2-(pyridin-2-yloxy)ethanamine](/img/structure/B12484496.png)
![Propyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate](/img/structure/B12484504.png)

![Methyl 5-({4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12484508.png)
